molecular formula C20H20ClNO B12479839 N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-phenylethanamine

N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-phenylethanamine

Cat. No.: B12479839
M. Wt: 325.8 g/mol
InChI Key: FMVIOPJDDCOOFP-UHFFFAOYSA-N
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Description

{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}(2-PHENYLETHYL)AMINE is a complex organic compound that features a furan ring substituted with a chloromethylphenyl group and an amine group attached to a phenylethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}(2-PHENYLETHYL)AMINE typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common method involves the reaction of 3-chloro-2-methylphenyl with furan-2-carbaldehyde under acidic conditions to form the intermediate {[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL} compound. This intermediate is then reacted with 2-phenylethylamine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}(2-PHENYLETHYL)AMINE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while substitution of the chlorine atom can result in various substituted amines or thiols.

Scientific Research Applications

{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}(2-PHENYLETHYL)AMINE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying receptor-ligand interactions and enzyme inhibition.

    Industry: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}(2-PHENYLETHYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The furan ring and phenylethylamine moiety play crucial roles in its binding interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    {[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}(2-PHENYLETHYL)AMINE: shares similarities with other furan derivatives, such as furan-2-carbaldehyde and furan-2,5-dione.

    Thiazole derivatives: Compounds like 2,4-disubstituted thiazoles exhibit similar biological activities and chemical properties.

Uniqueness

The uniqueness of {[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}(2-PHENYLETHYL)AMINE lies in its specific substitution pattern and the presence of both a furan ring and a phenylethylamine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20ClNO

Molecular Weight

325.8 g/mol

IUPAC Name

N-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl]-2-phenylethanamine

InChI

InChI=1S/C20H20ClNO/c1-15-18(8-5-9-19(15)21)20-11-10-17(23-20)14-22-13-12-16-6-3-2-4-7-16/h2-11,22H,12-14H2,1H3

InChI Key

FMVIOPJDDCOOFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)CNCCC3=CC=CC=C3

Origin of Product

United States

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